N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a piperidine sulfonyl group and a dimethylbenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine sulfonyl intermediate: This can be achieved by reacting piperidine with a sulfonyl chloride derivative under basic conditions.
Methoxylation: Introduction of the methoxy group is usually done via methylation of a phenolic precursor.
Coupling reactions: The final step involves coupling the piperidine sulfonyl intermediate with the dimethylbenzene sulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity to certain biological targets, while the sulfonamide group can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-acetamide: Similar structure but with an acetamide group instead of a dimethylbenzene sulfonamide.
2-[4-(2-methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride: Similar piperidine sulfonyl group but different overall structure.
Uniqueness
N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide is unique due to the combination of the piperidine sulfonyl group and the dimethylbenzene sulfonamide moiety, which can provide distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-16-7-9-17(10-8-16)28(23,24)21(2)19-15-18(11-12-20(19)27-3)29(25,26)22-13-5-4-6-14-22/h7-12,15H,4-6,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUGWEZTUPRBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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